Lipophilicity Tuning: Calculated LogP Difference vs. Parent Imidazo[1,2-a]pyridine-2-methanol
The 6-methoxy substituent increases the calculated logP of the 2‑methanol scaffold from 0.17 (unsubstituted parent) to 0.26, a ΔlogP of +0.09. This modest increase in lipophilicity can improve passive permeability without violating the Rule‑of‑5, offering a differentiated physicochemical profile versus the parent compound for membrane‑permeant target engagement .
(0.26 vs parent 0.17)
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.26 |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-2-methanol (unsubstituted parent), LogP = 0.17 |
| Quantified Difference | ΔLogP = +0.09 (target more lipophilic) |
| Conditions | Predicted by ACD/Labs or similar software; values retrieved from Chemsrc database |
Why This Matters
Even a small increment in logP can translate into meaningful differences in membrane permeability and intracellular target engagement, making the 6‑methoxy analog preferable when the parent compound shows insufficient cellular activity.
